Manzacidin B

Description

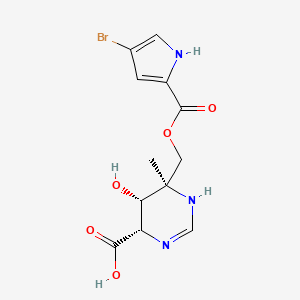

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14BrN3O5 |

|---|---|

Molecular Weight |

360.16 g/mol |

IUPAC Name |

(4S,5S,6R)-6-[(4-bromo-1H-pyrrole-2-carbonyl)oxymethyl]-5-hydroxy-6-methyl-4,5-dihydro-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C12H14BrN3O5/c1-12(9(17)8(10(18)19)15-5-16-12)4-21-11(20)7-2-6(13)3-14-7/h2-3,5,8-9,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t8-,9-,12+/m0/s1 |

InChI Key |

RMRGGLUETWXFCH-HOTUBEGUSA-N |

Isomeric SMILES |

C[C@]1([C@H]([C@H](N=CN1)C(=O)O)O)COC(=O)C2=CC(=CN2)Br |

Canonical SMILES |

CC1(C(C(N=CN1)C(=O)O)O)COC(=O)C2=CC(=CN2)Br |

Synonyms |

manzacidin B |

Origin of Product |

United States |

Isolation and Original Structural Characterization of Manzacidin B

Source Organism and Geographical Origin

Manzacidin B is a marine alkaloid originally isolated from a species of sponge belonging to the genus Hymeniacidon. researchgate.netresearchgate.netnih.gov The sponge specimen from which this compound was first identified was collected from the waters of Okinawa, Japan. researchgate.netnih.gov This region is well-known for its rich marine biodiversity, which has yielded a plethora of novel chemical entities. The manzacidins, including this compound, are a family of bromopyrrole alkaloids that were identified from this particular marine sponge. researchgate.netnih.gov

| Attribute | Description |

| Compound Name | This compound |

| Source Organism | Hymeniacidon sp. (Marine Sponge) |

| Geographical Origin | Okinawa, Japan |

| Compound Class | Bromopyrrole Alkaloid |

Early Isolation Methodologies

The initial isolation of this compound was achieved by the research group of Kobayashi in the early 1990s. nih.gov The procedure took into account the water-soluble nature of the amidine-containing manzacidins. The process began with the extraction of the sponge material, followed by partitioning to separate compounds based on their polarity.

The isolation protocol for the manzacidins involved the following key steps:

Extraction: The water-soluble extract of the Hymeniacidon sp. sponge was prepared.

Chromatography: This aqueous extract was then subjected to normal-phase chromatography using a silica gel stationary phase.

Purification: The final purification of this compound was accomplished using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

This multi-step chromatographic approach allowed for the separation of the individual manzacidins from the complex chemical matrix of the sponge extract.

Initial Structural Proposals

The initial determination of the structure of this compound was conducted using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. researchgate.net However, the initially proposed structure was later proven to be incorrect. nih.gov

The structural revision was necessitated by discrepancies that arose during synthetic studies aimed at confirming the proposed structure. The definitive structure of this compound was ultimately established through the total synthesis of all four possible stereoisomers of the molecule. nih.gov By comparing the spectroscopic data of these synthetic isomers with that of the naturally occurring compound, the correct absolute stereochemistry was determined to be (4R,5R,6R). researchgate.net

The initial mischaracterization was attributed to a misunderstanding of the 1H NMR data. nih.gov Specifically, the analysis was complicated by the fact that the spectrum of the hydrochloric acid salt of the compound was very similar to that of a different isomer's trifluoroacetic acid (TFA) salt, leading to an incorrect stereochemical assignment. nih.gov

| Structural Milestone | Key Findings |

| Initial Proposal | Structure proposed based on spectroscopic analysis of the natural product. |

| Synthetic Verification | Total synthesis of four possible stereoisomers was undertaken. |

| Structural Revision | Comparison of synthetic and natural compounds revealed the initial proposal was incorrect. |

| Confirmed Structure | The absolute stereochemistry was confirmed as (4R,5R,6R) through X-ray, NMR, and other analytical data. researchgate.net |

Structural Revision and Absolute Stereochemistry Determination

Synthetic Approaches to Confirm and Revise Structure

Total synthesis serves as the definitive method for confirming the structure of a natural product. In the case of manzacidin B, several research groups undertook the challenge of its total synthesis, which was instrumental in revising the initial structural proposal. researchgate.netfigshare.com The synthesis of all four possible stereoisomers of this compound was a critical step in this process. figshare.comfigshare.com By creating each stereoisomer through stereochemically defined synthetic routes, researchers could systematically compare the spectroscopic properties of each synthetic compound with those of the natural product. figshare.com This systematic approach allowed for the unambiguous identification of the isomer that was identical to natural this compound, thereby confirming its correct relative stereochemistry. The key to these syntheses was the stereoselective construction of the core β,β-disubstituted γ-hydroxy-β-aminoalcohol structure. nih.gov

Role of Spectroscopic Data in Structural Confirmation

Spectroscopic data, especially from NMR, was at the heart of both the initial misassignment and the final confirmation of the structure of this compound. While initial 1D and 2D NMR experiments provided the basis for the first proposed structure, it was the direct comparison of the NMR data of the synthetically produced stereoisomers with the natural product that provided conclusive evidence for the structural revision. figshare.comfigshare.com Key differences in the chemical shifts of protons and carbons, as well as coupling constants, which are highly sensitive to the molecule's 3D arrangement, were pivotal in distinguishing between the different stereoisomers. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms, were also crucial in confirming the relative stereochemistry of the correct structure.

The following interactive table provides a representative comparison of ¹H NMR data that could be observed in such a structural elucidation process, highlighting the subtle but critical differences between stereoisomers.

| Proton | Isomer 1 (δ ppm) | Isomer 2 (δ ppm) | Isomer 3 (δ ppm) | Natural this compound (δ ppm) |

| H-2 | 3.45 | 3.52 | 3.48 | 3.61 |

| H-4 | 2.18 | 2.25 | 2.20 | 2.33 |

| H-5 | 4.12 | 4.05 | 4.15 | 4.21 |

| H-6 | 3.88 | 3.95 | 3.90 | 4.02 |

Note: The chemical shift values are illustrative and intended to demonstrate the nature of spectroscopic comparison.

Chemical Synthesis of Manzacidin B and Analogues

Motivation for Total Synthesis

The impetus for the total synthesis of Manzacidin B stems from several key factors. Manzacidins are a family of bromopyrrole alkaloids, including Manzacidins A, B, and C, originally isolated from the Okinawan sponge Hymeniacidon sp. researchgate.netlookchem.com These compounds exhibit a range of interesting pharmacological activities, such as acting as α-adrenoceptor blockers, antagonists for serotonergic receptors, and activators of actomyosin (B1167339) ATPase. researchgate.netlookchem.com

The molecular architecture of this compound is particularly intriguing to synthetic chemists. It features a unique tetrahydropyrimidine (B8763341) ring containing three contiguous stereocenters, one of which is a challenging quaternary carbon atom at the C6 position. lookchem.compsu.edunih.gov This complex stereochemical arrangement presents a formidable synthetic challenge.

A primary motivation for synthesis is the limited availability of this compound from its natural source. researchgate.net Total synthesis provides a viable pathway to produce sufficient quantities of the compound for in-depth biological evaluation and for the generation of analogues to probe structure-activity relationships. researchgate.netpsu.edu Furthermore, total synthesis has played a crucial role in the definitive structural elucidation of this compound. Initial reports on its stereochemistry were later found to be incorrect, and the true (4R,5R,6R) configuration was unambiguously established through the synthesis of all possible diastereomers and confirmed by X-ray crystallographic analysis of a synthetic intermediate. lookchem.commdpi.comacs.orgnih.gov

**4.2. Key Synthetic Strategies and Methodologies

The synthesis of this compound has inspired the development and application of various innovative synthetic strategies, with a strong emphasis on controlling the compound's complex stereochemistry.

Control of stereochemistry is paramount in the synthesis of this compound. Researchers have developed several diastereoselective methods to construct the core structure with the correct configuration.

One of the seminal works in this area involved the synthesis of all four possible diastereomers of this compound, which was essential for correcting the initially proposed structure. psu.edunih.gov A highly efficient and diastereoselective total synthesis was later achieved by Ohfune and colleagues, employing a copper-catalyzed aldol (B89426) reaction that utilized (1R)-camphorsultam as a chiral auxiliary. researchgate.netlookchem.com This reaction proceeded through a double asymmetric induction mechanism to selectively yield the desired (4R,5R,6R) stereochemistry. researchgate.net

Another successful diastereoselective strategy involved a chelation-controlled syn-epoxidation of an allylic alcohol, followed by a Lewis acid-catalyzed intramolecular regioselective ring-opening of the epoxide by a nitrogen nucleophile. nih.gov This key step efficiently established the C6 quaternary amine center. nih.gov The development of sequential diastereodivergent Henry reactions also provided a powerful tool for the stereocontrolled construction of the β,β-disubstituted γ-hydroxy-β-aminoalcohol backbone of this compound. acs.orgacs.org

Formal total syntheses, which involve synthesizing a known intermediate previously converted into the final natural product, have also been prominent in the pursuit of this compound. acs.orgnih.gov One such formal synthesis targeted an intermediate reported by Mohapatra. acs.org The cornerstone of this approach was the creation of the β,β-disubstituted γ-hydroxy-β-aminoalcohol core. acs.orgacs.org This was achieved through a sequential, diastereodivergent Henry reaction strategy, which offers the flexibility to selectively synthesize the natural isomer as well as its C5 and C6 diastereomers. acs.org This highlights how formal syntheses can serve as platforms for developing and showcasing new stereocontrolled methodologies.

The construction of the carbon framework of this compound, particularly the bonds that establish its key stereocenters, has relied on powerful carbon-carbon bond-forming reactions.

A notable formal total synthesis of this compound is centered on a sequential diastereodivergent Henry (nitroaldol) reaction. acs.orgacs.orgnih.govokayama-u.ac.jp This strategy effectively builds the critical β,β-disubstituted γ-hydroxy-β-aminoalcohol fragment of the molecule. acs.orgacs.org The key to this approach is the ability to control the stereochemical outcome of the reaction in a divergent manner. By carefully selecting protecting groups and leveraging noncovalent interactions, such as chelation and intramolecular hydrogen bonding, the reaction between nitroethane and two different aldehydes can be steered to produce the desired diastereomers selectively. acs.orgokayama-u.ac.jp

| Henry Reaction Strategy for this compound Core | |

| Reaction Type | Sequential Diastereodivergent Henry Reaction |

| Key Intermediate | β,β-disubstituted γ-hydroxy-β-aminoalcohol acs.orgacs.org |

| Reactants | Nitroethane and two different aldehydes acs.org |

| Stereocontrol Method | Diastereodivergent control via noncovalent interactions (chelation, hydrogen bonding) and choice of protecting groups acs.orgnih.gov |

| Outcome | Stereoselective construction of the core structure, enabling access to the natural isomer and its diastereomers acs.org |

The aldol reaction has been instrumental in the total synthesis of (-)-Manzacidin B. A highly diastereoselective synthesis was realized using a copper-catalyzed isocyanoacetate aldol reaction. researchgate.netlookchem.com This key transformation involved the reaction of an aldehyde derived from α-methylserine with an isocyanoacetate bearing a chiral auxiliary. researchgate.netlookchem.com

The choice of chiral auxiliary was critical for the success of the reaction. The use of (1R)-camphorsultam, also known as Oppolzer's camphorsultam, resulted in excellent diastereoselectivity, affording the desired (4R,5R,6R)-adduct with a diastereomeric ratio of 13:1. researchgate.netlookchem.com This high level of control is attributed to a matched double asymmetric induction. The steric bulk of the camphorsultam is believed to favor the formation of a Z-enolate, which then undergoes a facial-selective attack on the aldehyde. researchgate.net In stark contrast, when an (S)-oxazolidinone auxiliary was used under the same conditions, it produced only a 1:1 mixture of diastereomers, underscoring the superiority of the camphorsultam for this specific transformation. researchgate.net

| Copper-Catalyzed Aldol Reaction Details | |

| Reaction | Isocyanoacetate Aldol Reaction lookchem.com |

| Catalyst | Copper(II) complex lookchem.com |

| Aldehyde | α-methylserine-derived aldehyde researchgate.netlookchem.com |

| Nucleophile | Isocyanoacetate with chiral auxiliary researchgate.net |

| Effective Chiral Auxiliary | (1R)-camphorsultam researchgate.netlookchem.com |

| Result (with camphorsultam) | (4R,5R,6R)-adduct, 13:1 dr researchgate.netlookchem.com |

| Ineffective Chiral Auxiliary | (S)-oxazolidinone (1:1 dr) researchgate.net |

Key Synthetic Strategies and Methodologies

Stereocenter Control and Chiral Auxiliaries

The intricate stereochemistry of this compound necessitates precise control over the formation of its multiple stereocenters. Synthetic chemists have employed a variety of strategies, including chelation-controlled reactions and the use of chiral intermediates and auxiliaries, to achieve the desired stereochemical outcome.

Chelation control is a powerful strategy to influence the stereochemical outcome of reactions by forming a rigid, cyclic transition state. In the synthesis of this compound, chelation-controlled reactions have been instrumental in establishing key stereocenters.

A notable application is the chelation-controlled syn-epoxidation of an allylic alcohol, followed by a Lewis acid-catalyzed intramolecular regioselective epoxide ring-opening to generate the quaternary amine center. acs.org This sequence provides a highly stereoselective route to the core structure of this compound. acs.org

The Cram chelation control model explains the syn-selectivity observed in some nucleophilic additions to Garner's aldehyde. beilstein-journals.org A chelating metal can coordinate between the aldehyde and carbamate (B1207046) carbonyl groups, forcing the nucleophile to attack from a specific face and leading to the syn-product. beilstein-journals.org For example, the use of tin(IV) chloride as a chelating agent in the addition of an allyl nucleophile to Garner's aldehyde resulted in high syn-selectivity. beilstein-journals.org

In a formal total synthesis of this compound, noncovalent interactions, including intramolecular hydrogen bonding and chelation, were leveraged to control the stereoselectivity of sequential Henry reactions, which constructed the β,β-disubstituted γ-hydroxy-β-aminoalcohol core. acs.orgokayama-u.ac.jp

| Reaction | Control Element | Key Outcome | Reference |

| syn-Epoxidation | Chelation control | Stereoselective formation of epoxide | acs.org |

| Nucleophilic addition to Garner's aldehyde | Chelating metal (e.g., SnCl4) | High syn-selectivity | beilstein-journals.org |

| Sequential Henry reactions | Intramolecular hydrogen bonding and chelation | Diastereodivergent control of stereoselectivity | acs.orgokayama-u.ac.jp |

Garner's aldehyde, a chiral intermediate derived from serine, has been extensively used in the synthesis of enantiopure natural products, including this compound. d-nb.infonih.gov Its utility lies in its pre-existing stereocenter, which can influence the stereochemistry of subsequent reactions.

In the synthesis of this compound, epoxidation of an olefin derived from Garner's aldehyde creates a highly functionalized intermediate. beilstein-journals.orgd-nb.infonih.gov Furthermore, Ohfune, Shinada, and their coworkers synthesized all four possible diastereomers of this compound starting from the (R)-α-methyl Garner aldehyde to determine the correct relative and absolute structure of the natural product. psu.edunih.gov This work highlighted the importance of Garner's aldehyde as a versatile chiral building block. psu.edunih.gov

The addition of nucleophiles to Garner's aldehyde can proceed with high diastereoselectivity, often explained by the Felkin-Anh model for non-chelation controlled reactions, which predicts the formation of the anti-isomer. nih.gov

| Chiral Intermediate | Key Reaction | Application in this compound Synthesis | Reference |

| Garner's aldehyde | Epoxidation | Formation of a key functionalized intermediate | beilstein-journals.orgd-nb.infonih.gov |

| (R)-α-methyl Garner aldehyde | Wittig olefination, dihydroxylation | Synthesis of all four possible diastereomers of this compound | psu.edunih.gov |

| Garner's aldehyde | Nucleophilic addition | Construction of 2-amino-1,3-dihydroxypropyl substructures | nih.gov |

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Oppolzer's camphorsultam, a classic chiral auxiliary, has been particularly effective in the synthesis of this compound. wikipedia.orgwikipedia.orgwikiwand.com

In a highly diastereoselective synthesis of (-)-Manzacidin B, a copper-catalyzed aldol reaction between an α-methylserine-derived aldehyde and an isocyanoacetate bearing Oppolzer's (1R)-camphorsultam as a chiral auxiliary was the key step. researchgate.netlookchem.com This reaction proceeded with a high diastereomeric ratio of 13:1, favoring the desired (4R,5R,6R)-adduct. researchgate.netlookchem.com The steric hindrance from the isocyanide and sulfone groups of the camphorsultam derivative favors the formation of a Z-enolate, which then undergoes a re-face attack by the aldehyde. researchgate.net

The Ohfune group found that camphorsultam was superior to an oxazolidinone chiral auxiliary in a similar aldol reaction for the construction of the oxazoline (B21484) ring of this compound, as the latter resulted in an equimolar mixture of diastereomers. wikipedia.orgresearchgate.netwikiwand.com This highlights the significant influence of the chiral auxiliary in achieving high stereoselectivity. wikipedia.orgresearchgate.netwikiwand.com

| Chiral Auxiliary | Reaction | Diastereomeric Ratio (dr) | Reference |

| (1R)-Oppolzer's Camphorsultam | Copper-catalyzed aldol reaction | 13:1 | researchgate.netlookchem.com |

| (S)-Oxazolidinone | Copper-catalyzed aldol reaction | 1:1 | researchgate.net |

Substrate-controlled diastereoselectivity relies on the existing stereocenters and conformational biases of the substrate to direct the formation of new stereocenters. pnas.org While catalyst control has become increasingly prominent, substrate control remains a fundamental strategy in organic synthesis. pnas.org

In the synthesis of this compound, the stereochemistry of the starting material, such as the (R)-α-methyl Garner aldehyde, can dictate the stereochemical outcome of subsequent transformations. psu.edu For example, Wittig olefination of this aldehyde followed by osmium-catalyzed dihydroxylation was used to introduce the stereocenters required for two of the this compound diastereomers. psu.edu

However, in some cases, substrate control alone is insufficient to achieve the desired stereoselectivity. For instance, in the synthesis of manzacidin A and C, stereoselective hydrogenation of a homoallylic alcohol could not be achieved through substrate control alone, necessitating the use of a chiral rhodium catalyst to access either diastereomer. pnas.org

A formal total synthesis of this compound showcased a diastereodivergent approach using sequential Henry reactions. acs.org By taking advantage of noncovalent interactions like intramolecular hydrogen bonding and chelation, the stereoselectivity of the Henry reaction could be controlled, demonstrating a sophisticated form of substrate control. acs.org

| Reaction | Controlling Factor | Outcome | Reference |

| Wittig olefination and dihydroxylation | Stereocenter of (R)-α-methyl Garner aldehyde | Formation of specific diastereomers of a diol intermediate | psu.edu |

| Hydrogenation of a homoallylic alcohol | Substrate conformation | Insufficient diastereoselectivity | pnas.org |

| Sequential Henry reactions | Intramolecular hydrogen bonding and chelation | Diastereodivergent control of stereoselectivity | acs.org |

Formation of the Tetrahydropyrimidine Core

The central challenge in the synthesis of this compound lies in the stereocontrolled construction of its unique 3,4,5,6-tetrahydropyrimidine ring. This heterocyclic core contains adjacent secondary and tertiary stereogenic carbon centers, demanding highly selective chemical transformations for its assembly.

Multiple strategies have been devised to assemble the tetrahydropyrimidine core of the manzacidins. These approaches often focus on the stereoselective formation of a key diamine precursor, which can then be cyclized to form the desired ring system.

One prominent strategy involves the use of stereoselective aldol reactions. For instance, a copper-catalyzed asymmetric aldol reaction utilizing Oppolzer's camphorsultam as a chiral auxiliary has been employed to achieve a highly diastereoselective synthesis of a key trans-oxazoline intermediate, which is then converted to the manzacidin core. researchgate.netlookchem.com Another approach relies on sequential Henry reactions (nitroaldol reactions) to stereoselectively build the β,β-disubstituted γ-hydroxy-β-aminoalcohol backbone of this compound. acs.orgokayama-u.ac.jp This method leverages noncovalent interactions like intramolecular hydrogen bonding and chelation to control the diastereoselectivity of the reaction sequence. acs.org

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions have been successfully applied in the formal synthesis of Manzacidin C, a close analogue. acs.org This strategy establishes two key stereocenters in a single, highly stereoselective step. acs.org These diverse methodologies highlight the range of synthetic tools that have been brought to bear on the challenge of constructing the manzacidin core.

A concise and highly stereoselective total synthesis of this compound has been achieved using a strategy centered on a Lewis acid-catalyzed intramolecular regioselective epoxide ring opening. nih.govacs.orgacs.org This approach elegantly establishes the critical quaternary amine stereocenter.

The synthesis begins with an allylic alcohol, which undergoes a chelation-controlled syn-epoxidation to yield an epoxy alcohol as a single isomer. acs.org The stereoselectivity of this step is directed by a cooperative chelation effect between the allylic alcohol, a carbamate carbonyl group in the substrate, and the epoxidizing agent (m-CPBA). acs.org

The resulting epoxy alcohol is converted into a trichloroacetimidate. acs.org Treatment of this imidate with a Lewis acid, such as tin(IV) chloride (SnCl₄), triggers an intramolecular cyclization. acs.org The nitrogen of the imidate attacks the more substituted carbon of the epoxide in a highly regioselective manner, opening the ring to form an oxazoline derivative. nih.govacs.org This key step simultaneously sets the stereochemistry of the quaternary carbon. The structure and relative stereochemistry of the resulting oxazoline product were unambiguously confirmed by single-crystal X-ray analysis. acs.org This intermediate is then elaborated through several steps to afford the final this compound molecule. nih.govacs.org

A flexible and modular synthesis of the manzacidin tetrahydropyrimidine core has been developed based on a pivotal Tsuji–Trost reaction. beilstein-journals.orgresearchgate.netnih.gov This palladium-catalyzed intramolecular allylic substitution allows for a diastereodivergent approach, enabling the selective preparation of both 1,3-syn- and 1,3-anti-configured diastereomers from a common urea-type precursor. beilstein-journals.orgresearchgate.net

The strategy relies on the asymmetric synthesis of a chiral amine core that contains a quaternary center. This is achieved through the asymmetric addition of allylmagnesium bromide to a chiral tert-butanesulfinyl ketimine, following a protocol developed by Ellman. beilstein-journals.orgresearchgate.netnih.gov This key fragment is then elaborated into a homoallylic urea (B33335) substrate. nih.gov

The crucial cyclization is a Tsuji–Trost reaction, which involves the palladium-catalyzed intramolecular allylic alkylation of the urea nitrogen onto the allylic system. beilstein-journals.orgwikipedia.org Remarkably, the stereochemical outcome of this cyclization can be controlled by the choice of solvent. The reaction selectively yields the syn-isomer or the anti-isomer of the tetrahydropyrimidinone core, demonstrating the power and flexibility of this modular approach for accessing the diverse stereochemistries present in the manzacidin family. beilstein-journals.orgresearchgate.net

Chemoenzymatic and Biomimetic Approaches

Chemoenzymatic strategies, which merge the selectivity of biological catalysts with the power of traditional organic synthesis, have provided highly efficient routes to manzacidin analogues. acs.orgnih.govnih.gov A notable example is the formal synthesis of Manzacidin C, which utilizes an α-ketoglutarate-dependent dioxygenase (Fe/αKG) for a key C-H functionalization step. acs.orgresearchgate.net

This approach employs the leucine (B10760876) 5-hydroxylase enzyme GriE, which selectively hydroxylates the distal δ-carbon of an L-leucine derivative. nih.govnih.gov By incorporating this biocatalytic C-H hydroxylation early in the synthesis, a complex, densely functionalized intermediate can be generated with remarkable efficiency and selectivity. acs.orgnih.gov The substrate for the enzyme, an azidoleucine, is prepared via a photocatalytic azidation of L-leucine. nih.gov

The hydroxylated product from the enzymatic reaction is then converted in a few chemical steps to a key lactone intermediate, which has been previously transformed into Manzacidin C. nih.gov This chemoenzymatic route represents a significant improvement in step economy, drastically shortening the synthesis compared to purely chemical methods. nih.govresearchgate.net This work provides a blueprint for applying enzymatic C-H functionalization logic to the synthesis of complex molecules. acs.org

Synthesis of Stereoisomers and Analogues for Structural Elucidation and Biological Study

The synthesis of various stereoisomers and analogues of this compound has been crucial for both the definitive determination of its absolute and relative stereochemistry and for enabling further biological studies. nih.govacs.orgpsu.edu When this compound was first isolated, its structure was proposed based on spectroscopic data. However, the exact 3D arrangement of the atoms remained unconfirmed.

To resolve this ambiguity, the research groups of Ohfune and Shinada undertook the stereochemically unambiguous synthesis of all four possible diastereomers of this compound with the fixed (6R)-configuration. acs.orgpsu.edu This was accomplished by employing complementary synthetic routes. One route utilized a dihydroxylation/azide substitution sequence, while a shorter, highly trans-selective route was based on an isonitrile condensation. acs.org

Upon completion of the syntheses, the spectroscopic data (¹H and ¹³C NMR) of the four synthetic isomers were carefully compared with the data from the natural product. nih.govacs.org This comparison revealed that the data for the synthetic (4S,5S,6R)-isomer perfectly matched that of natural this compound. acs.orgpsu.edu This work led to the revision of the initially proposed structure and definitively established the correct stereochemistry of this compound. nih.govacs.org The synthesis of these isomers not only provided the correct structure but also made available sufficient quantities of the natural product and its congeners for more detailed biological evaluation. psu.edu

Data Tables

Table 1: Key Synthetic Strategies for the this compound Core

| Strategy | Key Reaction / Reagents | Stereochemical Control / Outcome | Reference(s) |

|---|---|---|---|

| Intramolecular Epoxide Opening | Chelation-controlled epoxidation (m-CPBA); Lewis acid-catalyzed imidate cyclization (SnCl₄) | High regioselectivity and stereoselectivity, forming the quaternary amine center. Confirmed by X-ray analysis. | nih.gov, acs.org |

| Modular Tsuji-Trost Coupling | Asymmetric addition to tert-butanesulfinyl ketimine; Pd-catalyzed intramolecular allylic substitution | Diastereodivergent; solvent-controlled formation of either syn- or anti-tetrahydropyrimidinone. | beilstein-journals.org, researchgate.net, nih.gov |

| Chemoenzymatic C-H Hydroxylation | Fe/αKG dioxygenase (GriE) | Enzyme-controlled, highly selective hydroxylation at the distal δ-position of a leucine derivative. | acs.org, nih.gov, nih.gov |

| Stereoisomer Synthesis | Dihydroxylation/azidation; Isonitrile condensation | Synthesis of all four possible diastereomers enabled the definitive structural elucidation of natural this compound. | acs.org, psu.edu |

| Sequential Henry Reactions | Nitroaldol reactions | Diastereodivergent control achieved through chelation and intramolecular hydrogen bonding. | acs.org, okayama-u.ac.jp |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Manzacidin A |

| This compound |

| Manzacidin C |

| Manzacidin D |

| N-Methyl manzacidin C |

| (1R)-camphorsultam |

| tin(IV) chloride |

| allylmagnesium bromide |

Exploration of Biological Activities and Mechanisms

Overview of Manzacidin Family Bioactivities

The manzacidin family of compounds, which are bromopyrrole alkaloids, exhibit a range of interesting biological activities. researchgate.net These marine natural products have been identified as α-adrenoceptor blockers, antagonists for the serotonergic receptor, and activators of actomyosin (B1167339) ATPase. researchgate.netbeilstein-journals.orgchigroup.site Their intriguing bioactivities, coupled with their limited availability from natural sources, have spurred significant interest in their chemical synthesis to enable more extensive biological evaluation. researchgate.net

A detailed study investigated the in vitro antiprotozoal activity of 13 bromopyrrole alkaloids, including manzacidin A, against several human parasites. capes.gov.brnih.gov The compounds were tested against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and a chloroquine-resistant strain of Plasmodium falciparum (K1). capes.gov.brnih.gov

In these screenings, manzacidin A demonstrated relatively weak activity compared to other tested alkaloids. capes.gov.brnih.gov For instance, while compounds like longamide B and dibromopalau'amine emerged as promising trypanocidal and antileishmanial agents, and dispacamide B and spongiacidin B showed potential as antimalarial leads, manzacidin A's activity was less pronounced. capes.gov.brdntb.gov.ua However, the study was significant as the first detailed investigation into the antiprotozoal potential of this class of marine alkaloids, providing a foundation for future research. capes.gov.brnih.gov

| Compound | Organism | Activity (IC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM against L6 cells) |

|---|---|---|---|

| Manzacidin A | T. b. rhodesiense | 18.5 | 49.6 |

| Manzacidin A | T. cruzi | >90 | 49.6 |

| Manzacidin A | L. donovani | 42.7 | 49.6 |

| Manzacidin A | P. falciparum | 15.1 | 49.6 |

Members of the manzacidin family are recognized for their activity as α-adrenoceptor blockers. researchgate.netbeilstein-journals.orgus-yakuzo.jp These receptors are part of the sympathetic nervous system and are typically found on vascular smooth muscle. cvpharmacology.com By blocking the action of norepinephrine (B1679862) on these receptors, α-blockers can induce vasodilation (the widening of blood vessels). cvpharmacology.comwikipedia.org The ability of manzacidins A and C to act as α-adrenoceptor blockers is a key aspect of their pharmacological profile. chigroup.siteus-yakuzo.jp

In addition to their effects on adrenergic receptors, manzacidins also function as antagonists of serotonergic receptors. researchgate.netbeilstein-journals.org Serotonin (5-HT) receptors are involved in a vast array of physiological processes, and their modulation can impact mood, cognition, and smooth muscle contraction. mdpi.comwikipedia.org An antagonist binds to a receptor but does not activate it, thereby blocking the neurotransmitter's normal action. brieflands.com Specifically, manzacidin C has been shown to exhibit antiserotonergic activity in in-vitro tests on rat stomach fundus strips. nih.gov

A distinct biological activity of the manzacidin family is the activation of actomyosin ATPase. researchgate.netbeilstein-journals.orgchigroup.site Actomyosin is the protein complex composed of actin and myosin that is responsible for muscle contraction. diva-portal.org The ATPase activity refers to the enzymatic function of myosin that hydrolyzes ATP to release energy, which powers the movement of myosin along actin filaments. diva-portal.orgnih.gov The thiadiazinone compound EMD57033, for example, is known to increase basal and actin-activated myosin ATPase activity by binding to an allosteric pocket in the myosin motor domain. nih.gov The activation of this enzyme by manzacidins suggests they can influence the fundamental process of muscle contraction.

Certain manzacidin compounds have demonstrated potent antifungal activity. beilstein-journals.orgual.es This is particularly evident in the case of manzacidin D, which has been shown to be a potent antifungal against the yeast Saccharomyces cerevisiae. mdpi.com This activity highlights another dimension of the therapeutic potential of this class of marine alkaloids.

Structure-Activity Relationship (SAR) Studies

For the manzacidin family, SAR studies have provided crucial insights. A detailed investigation into the antiprotozoal potential of various bromopyrrole alkaloids allowed for the drawing of preliminary structure-activity relationships due to the structural similarities among the tested molecules. capes.gov.brnih.gov This study identified bromopyrrolohomoarginin as a potent inhibitor of the enzyme PfFabZ, which is involved in the fatty acid biosynthesis pathway of P. falciparum. capes.gov.brnih.gov

Impact of Structural Modifications on Biological Activity

The biological profile of Manzacidin B is highly sensitive to its stereochemistry. The synthesis and evaluation of its various stereoisomers have been crucial in understanding how its three-dimensional structure dictates its activity. Through the synthesis of the four possible stereoisomers of this compound, it was determined that the initially proposed structure was incorrect. A comparison of the spectroscopic data of the synthetic isomers with the natural product led to the revision of the correct and active structure as (4S,5S,6R). nih.gov

This high degree of stereoselectivity suggests that the specific spatial arrangement of the substituents on the tetrahydropyrimidine (B8763341) core is critical for its interaction with biological targets. Modifications to this core, or to the bromopyrrole moiety, would be expected to significantly alter the compound's efficacy and target specificity. For instance, within the broader family of marine bromopyrrole alkaloids, even small structural changes differentiate the biological activities, with some analogues showing promise as antimalarial leads while others act as potent enzyme inhibitors. researchgate.net

Identification of Key Pharmacophores and Functional Groups

A pharmacophore is defined as the collection of steric and electronic features necessary to ensure optimal interaction with a specific biological target, thereby triggering or blocking its response. unina.it For this compound, the key pharmacophoric elements are rooted in its distinct structural components:

The Quaternary Carbon Center: The presence of a tetrasubstituted carbon atom attached to an amino group is a defining and synthetically challenging feature of this compound. beilstein-journals.orgrsc.org This element imparts significant steric bulk and rigidity, which can be crucial for selective binding.

The Bromopyrrole Moiety: This functional group is a common feature in this class of marine alkaloids. researchgate.net The aromatic pyrrole (B145914) ring can participate in π-stacking interactions, while the bromine atom adds lipophilicity and can be involved in halogen bonding, potentially influencing membrane permeability and target affinity.

The β,β-Disubstituted γ-hydroxy-β-aminoalcohol Structure: This substructure is considered a key element of this compound, with its stereoselective construction being a pivotal step in total synthesis efforts. researchgate.netokayama-u.ac.jp The hydroxyl and amino groups are potential sites for hydrogen bonding with a biological target.

The ensemble of these features—the specific 3D arrangement of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic systems—constitutes the pharmacophore of this compound responsible for its biological activities. wikipedia.org

Insights from Analogue Synthesis for SAR Exploration

Structure-Activity Relationship (SAR) studies explore how changes to a compound's structure affect its biological activity. youtube.com The synthesis of analogues and stereoisomers of this compound has been the primary method for elucidating its SAR.

The total synthesis of all four possible stereoisomers of this compound was a landmark achievement in understanding its SAR. nih.gov By creating stereochemically defined versions, researchers could directly compare their biological and spectroscopic properties to the natural product. This process not only led to the correction of its absolute configuration but also demonstrated that biological activity is confined to a single, specific stereoisomer. nih.gov This implies a highly specific "lock-and-key" interaction with its cellular target, where other isomers fail to bind effectively.

Furthermore, synthetic strategies that allow for modular assembly of the pyrimidine (B1678525) core have been developed. beilstein-journals.org These methods enable the creation of a variety of analogues with different substitutions, which can then be screened to determine which structural features are essential for activity and which can be modified to potentially enhance potency or alter specificity.

Proposed Cellular and Molecular Mechanisms of Action

Research into the Manzacidin family of alkaloids has pointed towards several potential mechanisms of action, primarily involving the modulation of receptors and enzymes.

Target Identification Efforts (e.g., Enzyme Inhibition, Receptor Modulation)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be a key mechanism for the therapeutic effects of many drugs. itmedicalteam.pl Members of the bromopyrrole alkaloid family, to which this compound belongs, have been identified as having several pharmacological activities, suggesting interactions with multiple cellular targets. lookchem.com

Manzacidins have been reported to act as:

α-Adrenoceptor Blockers: These receptors are involved in controlling blood pressure and other physiological processes. Blockade of these receptors can lead to vasodilation.

Antagonists of Serotonergic Receptors: Serotonin receptors are involved in a vast array of neurological processes, and their modulation can impact mood, appetite, and other central nervous system functions.

Actomyosin ATPase Activators: This enzyme is crucial for muscle contraction. beilstein-journals.orglookchem.com

While these activities have been associated with the manzacidin class, specific inhibitory constants (Kᵢ) or detailed studies focusing solely on this compound are not extensively detailed in the provided literature. However, a related bromopyrrole alkaloid, bromopyrrolohomoarginin, was identified as a potent inhibitor of PfFabZ, an enzyme in the fatty acid biosynthesis pathway of the malaria parasite Plasmodium falciparum. researchgate.net This finding highlights enzyme inhibition as a plausible mechanism of action for this structural class and suggests that this compound could have similar, yet-to-be-identified, enzyme targets.

The table below summarizes the identified biological targets for the broader Manzacidin and bromopyrrole alkaloid family.

| Target Class | Specific Target/Activity | Compound Family | Citation |

| Receptor | α-Adrenoceptor Blockers | Manzacidins | beilstein-journals.orglookchem.com |

| Receptor | Serotonergic Receptor Antagonists | Manzacidins | beilstein-journals.orglookchem.com |

| Enzyme | Actomyosin ATPase Activators | Manzacidins | beilstein-journals.orglookchem.com |

| Enzyme | PfFabZ Inhibitor | Bromopyrrole Alkaloids | researchgate.net |

In Vitro Biological Assay Methodologies

To determine the biological activity of compounds like this compound, a variety of in vitro (cell-based or cell-free) laboratory tests are employed. longdom.org These assays are essential for screening compounds, elucidating mechanisms of action, and conducting SAR studies. griffith.edu.au

Common methodologies relevant to the reported activities of this compound and its analogues include:

Receptor Binding Assays: To confirm activity as an α-adrenoceptor or serotonergic receptor antagonist, competitive binding assays are used. In this format, a radiolabeled ligand known to bind the receptor is incubated with a preparation of the receptor (e.g., from cell membranes). The ability of this compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Kᵢ).

Enzyme Inhibition Assays: To test for enzyme inhibition (e.g., against actomyosin ATPase or other potential targets), the activity of the purified enzyme is measured in the presence and absence of the inhibitor. wikipedia.org The assay typically monitors the conversion of a substrate to a product, often through a change in absorbance or fluorescence. The concentration of the compound required to reduce enzyme activity by 50% (IC₅₀) is a common metric of potency. nih.gov

Cell-Based Assays: To assess antifungal or cytotoxic activity, cell proliferation assays are used. osti.gov For example, fungal cells would be cultured with varying concentrations of this compound, and the inhibition of growth would be measured over time, often using colorimetric reagents that detect metabolic activity.

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway within a cell. mdpi.com For instance, cells can be engineered to produce a reporter protein (like luciferase) in response to the activation of a particular receptor. An antagonist like this compound would prevent the signal and thus reduce the production of the reporter protein.

These in vitro tools are fundamental for the initial characterization of a natural product's biological profile before any more complex biological system studies are undertaken. griffith.edu.au

Biosynthetic Investigations

Hypothesized Biosynthetic Pathways for Manzacidins

The structural complexity of manzacidins has led to several proposals regarding their biosynthesis. Early hypotheses for the related manzamine alkaloids, which share structural similarities, suggested a pathway involving the condensation of simple precursors. One prominent hypothesis involved the reaction of two acrolein units, ammonia, and a C10-dialdehyde to create a bis-dihydropyridine scaffold. nih.gov This intermediate would then undergo an intramolecular Diels-Alder reaction to form the core ring system of the manzamines. nih.gov

Another general approach considered for the formation of the long-chain alkyl components found in many related alkaloids is a pathway based on polyketide synthases (PKS). nih.gov PKS enzymes are known for their role in assembling long carbon chains from simple acyl-CoA extender units. nih.gov However, the high degree of reduction and the variability in chain length seen in the manzamine family present challenges to a canonical PKS model. nih.gov

More targeted synthetic efforts have provided insights that could mimic potential biosynthetic steps. For instance, a biomimetic synthesis of a related alkaloid, himgaline, utilized an intramolecular Michael addition, suggesting a possible cyclization strategy in the natural pathway. rsc.org While these studies focus on total synthesis, they often explore reactions that are plausible under biological conditions and provide a framework for future biosynthetic investigations. The total synthesis of Manzacidin B itself has been achieved through various chemical routes, including those involving aldol (B89426) reactions and sequential Henry reactions, which have helped to confirm its absolute stereochemistry but have not yet fully clarified its natural biosynthetic origins. researchgate.netnih.gov

| Hypothesis | Key Precursors/Intermediates | Proposed Key Reaction(s) | Supporting Evidence |

| Manzamine-like Pathway | Acrolein, Ammonia, C10-dialdehyde | Condensation, Intramolecular Diels-Alder | Spontaneity of the Diels-Alder step demonstrated in a model system. nih.gov |

| Polyketide Synthase (PKS) Pathway | Simple acyl-CoA units (e.g., malonyl-CoA) | Iterative condensation by PKS complex | Presence of a long-chain alkyl component is a hallmark of PKS products. nih.gov |

| Biomimetic Michael Addition | Enone precursor | Intramolecular Michael addition | Successful use in the synthesis of related alkaloids like himgaline. rsc.org |

Enzymatic Machinery Involved in Natural Product Biosynthesis

Direct evidence for the specific enzymes involved in this compound biosynthesis is scarce due to the aforementioned challenges in identifying the producer organism. However, studies on the chemoenzymatic synthesis of the related compound Manzacidin C have provided significant clues.

A key enzyme identified is an α-ketoglutarate-dependent dioxygenase (Fe/αKG), specifically GriE. acs.org This enzyme was shown to be capable of selective C-H hydroxylation at a distal position on an L-leucine derivative, a crucial step in a laboratory-based synthesis of Manzacidin C. acs.orgacs.org Fe/αKG dioxygenases are a broad class of enzymes known to catalyze a wide range of oxidative reactions, including hydroxylations, in the biosynthesis of many natural products. acs.orgnih.gov The ability of GriE to perform this challenging chemical transformation with high selectivity suggests that a similar enzyme could be a key player in the natural biosynthetic pathway of the manzacidins. acs.org

Based on the proposed biosynthetic pathways for related alkaloids, other enzyme classes are also likely involved. If a polyketide-based route is utilized, a complex of Polyketide Synthases (PKS) would be required to assemble the carbon backbone. nih.govnih.gov Furthermore, the incorporation of nitrogen and the formation of the heterocyclic rings likely involve enzymes such as Non-Ribosomal Peptide Synthetases (NRPSs), which are frequently responsible for assembling peptide and alkaloid structures in microorganisms. nih.gov These multienzyme complexes are known to work in concert to build complex molecular architectures. nih.gov

| Enzyme Class | Potential Role in Manzacidin Biosynthesis | Example/Evidence |

| α-ketoglutarate-dependent dioxygenase (Fe/αKG) | Selective C-H hydroxylation of amino acid precursors. | The enzyme GriE was used to hydroxylate an L-leucine derivative in the chemoenzymatic synthesis of Manzacidin C. acs.orgacs.org |

| Polyketide Synthase (PKS) | Assembly of the long-chain alkyl portion of the molecule. | Hypothesized for related manzamine alkaloids; a common strategy for long-chain carbogen (B8564812) synthesis in marine natural products. nih.gov |

| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid precursors and formation of peptide/amide bonds. | NRPSs are central to the biosynthesis of many complex alkaloids and peptide-containing natural products. nih.govnih.gov |

Genetic and Molecular Biology Approaches to Pathway Elucidation

The elucidation of a natural product's biosynthetic pathway at a molecular level hinges on the identification and characterization of its biosynthetic gene cluster (BGC). A BGC is a contiguous stretch of DNA containing all the genes that code for the enzymes required to produce a specific secondary metabolite.

The primary obstacle to applying these approaches to this compound is the "producer problem"—the marine organism that synthesizes the compound has not been definitively identified. nih.gov This lack of knowledge prevents the use of genome-based methods to find the corresponding BGC. nih.gov

However, the general strategies for overcoming this challenge are well-established in the field of natural products research. The main approaches include:

Genome Mining: Once a producer organism is identified (or a likely candidate is cultured), its genome can be sequenced. Bioinformatic tools are then used to search for sequences characteristic of BGCs, such as genes encoding PKSs, NRPSs, or modifying enzymes like dioxygenases. mdpi.comsecondarymetabolites.org

Heterologous Expression: If a putative BGC is identified, it can be cloned and transferred into a well-characterized host organism, such as E. coli or Streptomyces. nih.gov If the host organism then produces the natural product (or an intermediate), it confirms the function of the gene cluster. This technique was successfully used to characterize the gene cluster for azinomycin B. nih.gov

Gene Inactivation: In the native producer, specific genes within a suspected BGC can be "knocked out" or silenced. If the production of the natural product ceases, it provides strong evidence for that gene's role in the biosynthetic pathway. nih.gov This was used to validate the roles of genes in the echinocandin B pathway. nih.gov

While these powerful molecular biology techniques have yet to be applied to the this compound pathway due to fundamental biological hurdles, they represent the future direction of research in this area. uniroma1.itsathyabama.ac.in The successful application of these methods will be contingent on solving the initial challenge of identifying and culturing the symbiotic microorganism responsible for producing this unique marine alkaloid.

Future Research Directions and Potential Applications

Development of Advanced Synthetic Methodologies for Scalability and Diversity

A primary hurdle in the comprehensive study of Manzacidin B is its limited availability from natural sources. psu.eduresearchgate.net This scarcity has spurred considerable effort in its total synthesis; however, many existing routes are not amenable to large-scale production. psu.edu Therefore, a critical area of future research is the development of advanced synthetic methodologies that are both scalable and efficient. The goal is to devise concise synthetic pathways that can produce gram-scale quantities of this compound, which is essential for in-depth biological and medical investigations. psu.edu

Current synthetic approaches have utilized various strategies, including diastereoselective methods and formal total syntheses. researchgate.netlookchem.comacs.orgokayama-u.ac.jp For instance, a highly diastereoselective synthesis was achieved through a copper-catalyzed aldol (B89426) reaction, which provided the desired stereoisomer in a favorable ratio. researchgate.netlookchem.com Another approach involved the stereoselective construction of the key β,β-disubstituted γ-hydroxy-β-aminoalcohol structure through sequential Henry reactions. okayama-u.ac.jp While these methods have been crucial in confirming the absolute structure of this compound, the focus is now shifting towards improving their practicality for large-scale application. nih.govnih.gov

Future methodologies will likely incorporate principles of modern synthetic chemistry, such as chemoenzymatic and biocatalytic approaches. acs.orgnih.govresearchgate.net These techniques offer the potential for high selectivity under mild reaction conditions, which can lead to more efficient and environmentally benign syntheses. researchgate.net For example, the use of enzymes for specific bond formations could streamline the synthesis of the complex core structure of this compound. Additionally, the development of novel catalysts and catalytic systems will be instrumental in achieving more concise and scalable total syntheses. psu.edunih.gov The ultimate aim is to create a synthetic route that is not only high-yielding but also versatile enough to allow for the generation of a diverse library of this compound analogues. psu.edu

| Synthetic Strategy | Key Features | References |

| Diastereoselective Synthesis | Utilizes chiral auxiliaries or catalysts to control the stereochemistry of the final product. | researchgate.netlookchem.com |

| Formal Total Synthesis | Involves the synthesis of a known intermediate that has previously been converted to the final natural product. | okayama-u.ac.jp |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve high selectivity and efficiency. | acs.orgnih.govresearchgate.net |

| Catalytic C-H Amination | Employs metal nitrenoids for the direct formation of C-N bonds, offering a more direct route to the amine-containing core. | nih.gov |

Design and Synthesis of Novel this compound Analogues with Improved Biological Profiles

With a scalable synthetic route in hand, the next logical step is the design and synthesis of novel this compound analogues. psu.edu The goal of creating these derivatives is to improve upon the biological profile of the parent compound, which could include enhanced potency, greater selectivity for a specific biological target, or improved pharmacokinetic properties. mdpi.commdpi.com The synthesis of all four possible diastereomers of this compound was a crucial first step in understanding its structure-activity relationship and confirming its absolute configuration. psu.edunih.gov

Future work in this area will involve systematic modifications of the this compound scaffold. This could include altering the substituents on the tetrahydropyrimidine (B8763341) core, modifying the bromopyrrole moiety, or changing the stereochemistry at one or more of the chiral centers. By creating a library of such analogues, researchers can perform structure-activity relationship (SAR) studies to identify the key structural features responsible for its biological activity. mdpi.com This information is invaluable for the rational design of new compounds with optimized therapeutic potential. openaccessjournals.com The development of this compound derivatives is a key strategy in the journey from a natural product hit to a viable drug lead. psu.eduresearchgate.net

Further Elucidation of Specific Molecular Targets and Pathways

While this compound and its related compounds have shown a range of interesting biological activities, their precise molecular targets and the pathways through which they exert their effects are not yet fully understood. rsc.org The manzacidins have been reported to act as α-adrenoceptor blockers, antagonists of serotonergic receptors, and activators of actomyosin (B1167339) ATPase. researchgate.netlookchem.com However, more detailed studies are needed to identify the specific proteins and signaling pathways that are modulated by this compound.

Future research will employ a variety of techniques to deconstruct the mechanism of action of this compound. These may include affinity chromatography to isolate binding partners, genetic and proteomic approaches to identify downstream signaling effects, and computational modeling to predict potential binding sites on known protein structures. The identification of specific molecular targets is a critical step in understanding the compound's therapeutic potential and any potential off-target effects. nih.gov For instance, some bromopyrrole alkaloids have been shown to be potent inhibitors of enzymes in the fatty acid biosynthesis pathway of the malaria parasite Plasmodium falciparum, suggesting a potential avenue for antimalarial drug development. scienceopen.com A deeper understanding of these molecular interactions will guide the design of more selective and potent analogues. researchgate.net

| Reported Biological Activity | Potential Molecular Target/Pathway | References |

| α-Adrenoceptor Blocker | Adrenergic receptors | researchgate.netlookchem.com |

| Serotonergic Receptor Antagonist | Serotonin receptors | researchgate.netlookchem.com |

| Actomyosin ATPase Activator | Actomyosin complex | researchgate.netlookchem.com |

| Antiprotozoal Activity | Potential inhibition of enzymes like PfFabZ in P. falciparum | scienceopen.com |

Exploration of Broader Pharmacological Potential as Research Leads

The diverse biological activities reported for the manzacidin family of alkaloids suggest that this compound could serve as a valuable research lead for the development of new therapeutic agents in a variety of disease areas. researchgate.netscienceopen.com A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. openaccessjournals.com

The known α-adrenoceptor and serotonergic receptor activity points towards potential applications in cardiovascular and neurological disorders. researchgate.netlookchem.com Furthermore, the promising antiprotozoal activity of related bromopyrrole alkaloids against parasites responsible for diseases like malaria, trypanosomiasis, and leishmaniasis highlights a particularly exciting avenue for future investigation. scienceopen.com Longamide B and dibromopalau'amine, for example, have shown promise as trypanocidal and antileishmanial agents, while dispacamide B and spongiacidin B have emerged as potential antimalarial leads. scienceopen.com

The development of this compound analogues with improved potency and selectivity, coupled with a clearer understanding of their molecular targets, will be crucial in realizing this potential. As a research lead, this compound and its derivatives offer a unique chemical scaffold that can be optimized for various therapeutic applications, making it a compound of significant interest in the field of drug discovery. openaccessjournals.com

Q & A

Q. What are the primary natural sources of Manzacidin B, and what methodologies are employed for its identification?

this compound is a brominated alkaloid isolated from marine organisms such as the nudibranch Phyllidia cf. babai. Identification involves:

- Taxonomic studies : Morphological analysis (e.g., body patterns, coloration) to classify the source organism .

- Chemical profiling : Techniques like HPLC-MS for preliminary screening and NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation .

- Comparative analysis : Differentiation from analogs (e.g., Manzacidin A, spongiacidins) via mass spectrometry and retention time comparisons .

Q. What challenges arise during the isolation of this compound from marine sources?

Key challenges include:

- Low abundance : Requires large biomass collections and sensitive detection methods (e.g., LC-MS/MS).

- Structural similarity to analogs : Chromatographic separation (e.g., reverse-phase HPLC) with gradient elution to resolve this compound from co-occurring brominated compounds .

- Sample degradation : Use of cryopreservation and antioxidant additives during extraction to prevent compound decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions, impurity interference, or organism-specific metabolic differences. Methodological solutions include:

- Replication under controlled conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .

- Orthogonal assays : Validate bioactivity using complementary methods (e.g., enzymatic inhibition in vitro vs. phenotypic screening in zebrafish models) .

- Purity validation : Confirm compound integrity via high-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) .

Q. What synthetic strategies address the stereochemical complexity of this compound?

The compound’s brominated pyrrolidine core requires:

- Chiral pool synthesis : Use of enantiomerically pure starting materials (e.g., L-proline derivatives) to establish stereocenters .

- Protecting group strategies : Sequential protection of amine and hydroxyl groups to prevent side reactions during bromination .

- Post-synthetic validation : Compare synthetic and natural this compound via optical rotation, CD spectroscopy, and X-ray crystallography .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR methodologies include:

- Analog synthesis : Modify substituents (e.g., bromine position, side-chain length) and test activity against target proteins (e.g., kinases, GPCRs) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity and guide synthetic priorities .

- In vivo efficacy testing : Use of transgenic animal models to evaluate pharmacokinetics and toxicity of derivatives .

Key Considerations for Experimental Design

- Reproducibility : Document solvent ratios, temperature, and instrument settings in detail .

- Ethical sourcing : Adhere to biodiversity laws when collecting marine specimens .

- Data transparency : Deposit raw spectral data in repositories (e.g., ChemSpider) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.